MAGE-2 (156-164)
Description
Properties
sequence |
EYLQLVFGI |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Melanoma-associated antigen 2 (156-164); MAGE-2 (156-164) |
Origin of Product |
United States |
Molecular Characterization and Immunological Specificity of Mage 2 156 164
Peptide Sequence and Identity of MAGE-2 (156-164) (EYLQLVFGI)
The MAGE-2 (156-164) peptide is a nonapeptide, meaning it is composed of nine amino acids. Its specific sequence is Glutamic acid-Tyrosine-Leucine-Glutamine-Leucine-Valine-Phenylalanine-Glycine-Isoleucine, represented by the one-letter code EYLQLVFGI. aacrjournals.orgresearchgate.net This sequence is derived from the MAGE-2 protein, a member of the melanoma-associated antigen (MAGE) family. aacrjournals.org The MAGE family of proteins are considered cancer-testis antigens, as their expression is typically restricted to tumor cells and male germline cells. mdpi.com
Major Histocompatibility Complex (MHC) Class I Restriction of MAGE-2 (156-164)
The presentation of the MAGE-2 (156-164) peptide to the immune system is mediated by Major Histocompatibility Complex (MHC) class I molecules. mdpi.com These molecules are found on the surface of most nucleated cells and are responsible for presenting endogenous peptide fragments to cytotoxic T lymphocytes (CTLs). frontiersin.org
Specificity for Human Leukocyte Antigen (HLA) Alleles (e.g., HLA-A24)
The MAGE-2 (156-164) peptide, with its EYLQLVFGI sequence, has been identified as a high-affinity binder to the Human Leukocyte Antigen (HLA)-A24 allele. aacrjournals.orgresearchgate.net HLA is the human version of the MHC. Specifically, it binds to the HLA-A*24:02 subtype. peptides.demet-hilab.org The HLA-A24 allele is prevalent in certain populations, including Japanese and Caucasian individuals, making this peptide a significant candidate for immunotherapeutic strategies in these groups. aacrjournals.org
Comparative Analysis of MHC-I Binding across MAGE-A Family Epitopes
The MAGE-A family consists of several closely related proteins, and various epitopes from these proteins have been identified that bind to different HLA alleles. For instance, another peptide from the MAGE-2 protein, YLQLVFGIEV (amino acids 157-166), is known to be presented by the HLA-A2 allele. aacrjournals.orghaematologica.org This peptide partially overlaps with the MAGE-2 (156-164) epitope. aacrjournals.org
A comparative look at other MAGE-A family members reveals a variety of HLA restrictions. For example, MAGE-A1 presents the epitope EADPTGHSY to HLA-A1, while MAGE-A3 can present EVDPIGHLY to both HLA-A1 and HLA-B35. researchgate.net The following table provides a snapshot of different MAGE-A family epitopes and their corresponding HLA restrictions.
| Antigen | Peptide Sequence | Position | HLA Restriction |
| MAGE-A1 | EADPTGHSY | 161-169 | A1 |
| MAGE-A1 | NYKHCFPEI | 135-143 | A24 |
| MAGE-A2 | EYLQLVFGI | 156-164 | A24 |
| MAGE-A2 | YLQLVFGIEV | 157-166 | A2 |
| MAGE-A3 | EVDPIGHLY | 168-176 | A1/B35 |
| MAGE-A3 | IMPKAGLLI | 195-203 | A24 |
| MAGE-A4 | GVYDGREHTV | 230-239 | A2 |
This table presents a selection of MAGE-A family epitopes and their HLA restrictions for comparative purposes. haematologica.orgresearchgate.net
Quantitative Analysis of MHC-Peptide Binding Affinity and Stability
The effectiveness of a peptide in eliciting an immune response is closely linked to its binding affinity and the stability of the resulting peptide-MHC complex.
In Vitro MHC-Binding Assays for MAGE-2 (156-164)
The binding affinity of MAGE-2 (156-164) to HLA-A24 has been quantified using in vitro binding assays. These assays typically measure the concentration of a peptide required to inhibit the binding of a standard, radiolabeled peptide to purified MHC molecules by 50% (IC50). aacrjournals.org In such assays, the EYLQLVFGI peptide demonstrated high-affinity binding to HLA-A24, with a 50% inhibition achieved at a concentration of less than 100 nM. aacrjournals.org
To identify potential antigenic peptides from the MAGE-2 protein, sequences were initially screened for the HLA-A24 binding motif. aacrjournals.org Eight peptides containing this motif were synthesized and tested for their ability to bind to purified HLA-A24 molecules. aacrjournals.org The results categorized these peptides based on their binding affinity:
| Peptide Sequence | Position | Binding Affinity (IC50) | Classification |
| EYLQLVFGI | 156-164 | <100 nM | High |
| Peptide 2 | - | <100 nM | High |
| Peptide 3 | - | <100 nM | High |
| Peptide 4 | - | 100-1000 nM | Intermediate |
| Peptide 5 | - | 100-1000 nM | Intermediate |
| Peptide 6 | - | 100-1000 nM | Intermediate |
| Peptide 7 | - | 100-1000 nM | Intermediate |
| Peptide 8 | - | 100-1000 nM | Intermediate |
This table summarizes the binding affinities of eight MAGE-2 derived peptides to HLA-A24 as determined by in vitro binding assays. aacrjournals.org Note: Specific sequences for peptides 2-8 were not detailed in the provided source.
Dissociation Rates of MAGE-2 (156-164)-MHC Complexes
The stability of the peptide-MHC complex is another crucial factor for immunogenicity. This is often assessed by measuring the dissociation rate, or how quickly the peptide unbinds from the MHC molecule. nih.gov While specific dissociation rate data for the MAGE-2 (156-164)-HLA-A24 complex was not found in the provided search results, it is a critical parameter. Generally, immunogenic peptides tend to form more stable complexes with MHC class I molecules, characterized by low dissociation rates. nih.gov This stability ensures that the peptide is displayed on the cell surface for a sufficient duration to be recognized by T cells. nih.gov The selection of peptides for therapeutic use often considers both high binding affinity and low dissociation rates to more accurately predict their potential to elicit a cytotoxic T lymphocyte response. nih.gov
Antigen Processing and Presentation Mechanisms of Mage 2 156 164
Cellular Pathways of MAGE-2 Protein Degradation and Peptide Generation
The journey of the MAGE-2 protein to its presentation as the MAGE-2 (156-164) peptide begins with its degradation within the cell. The primary machinery responsible for the breakdown of intracellular proteins, including tumor antigens like MAGE-2, is the ubiquitin-proteasome pathway. mdpi.com In this pathway, proteins targeted for degradation are first tagged with ubiquitin molecules. This "tag" directs the protein to the proteasome, a large, multi-catalytic protease complex present in the cytosol and nucleus. mdpi.comoup.com
The proteasome cleaves the protein into smaller oligopeptides. nih.gov While the proteasome is the main player, other cytosolic enzymes can also be involved in trimming the peptides to the appropriate length for MHC class I binding. mdpi.comnih.gov For instance, studies have implicated enzymes like tripeptidyl peptidase II in generating some epitopes. frontiersin.org Research on other MAGE family members, such as MAGE-A3, has shown the involvement of enzymes like insulin-degrading enzyme in generating specific epitopes. frontiersin.org Furthermore, recent discoveries indicate that MAGE proteins can form complexes with E3 RING ubiquitin ligases, creating MAGE-RING ligases (MRLs) that modulate ubiquitination and subsequent protein degradation. nih.gov This suggests a potential layer of regulation in the degradation of MAGE-2 and the generation of its antigenic peptides. The resulting peptides, including the MAGE-2 (156-164) fragment, are then available for transport into the endoplasmic reticulum for loading onto MHC class I molecules. oup.com
Role of Antigen-Presenting Cells (APCs) in MAGE-2 (156-164) Presentation
Antigen-presenting cells (APCs) are specialized immune cells that are crucial for initiating T-cell responses. Dendritic cells (DCs) are considered the most potent APCs, playing a central role in processing and presenting tumor antigens like MAGE-2 to naive T cells. malaghan.org.nznih.gov
Dendritic Cell Maturation and Antigen-Presenting Capacity
Immature DCs reside in peripheral tissues where they continuously sample their environment for antigens. nih.govsymbiosisonlinepublishing.com Upon encountering a tumor antigen like the MAGE-2 protein, either through phagocytosis of tumor cell debris or other uptake mechanisms, DCs undergo a maturation process. symbiosisonlinepublishing.com This maturation is a critical step that significantly enhances their ability to present antigens. nih.gov
Mature DCs upregulate the expression of Major Histocompatibility Complex (MHC) molecules and co-stimulatory molecules on their surface. nih.govsymbiosisonlinepublishing.com They also migrate to lymph nodes, where they can present the processed MAGE-2 (156-164) peptide, bound to MHC class I molecules, to naive CD8+ T cells. malaghan.org.nznih.gov This interaction, along with co-stimulatory signals from the DC, is essential for the activation and proliferation of T cells that can specifically recognize and kill tumor cells expressing the MAGE-2 antigen.
Constitutive vs. Inducible Expression of Presentation Machinery
The expression of the molecular machinery required for antigen presentation can be either constitutive (always present) or inducible (expressed in response to specific signals). MHC class I molecules are constitutively expressed on nearly all nucleated cells, allowing them to present endogenous antigens. frontiersin.org However, the expression of other components of the antigen processing machinery, such as the immunoproteasome subunits (LMP2, LMP7) and the TAP transporter, can be induced by cytokines like interferon-gamma (IFN-γ). bmj.com
In the context of MAGE-2 presentation by APCs, the expression of MHC class II molecules is typically restricted to these professional APCs and is a hallmark of their function. mdpi.comfrontiersin.org The master regulator for MHC class II expression is the Class II Transactivator (CIITA), whose expression is tightly controlled by different promoters in various APCs. mdpi.comfrontiersin.org For instance, CIITA expression is constitutive in dendritic cells and B cells but can be induced by IFN-γ in other cell types. frontiersin.orgaai.org This inducible expression allows for an enhanced antigen presentation capacity in the presence of inflammatory signals often found in the tumor microenvironment.
Mechanisms of Cross-Presentation for Exogenous MAGE-2 (156-164)
Cross-presentation is a specialized process employed by APCs, particularly dendritic cells, to present exogenous antigens on MHC class I molecules, thereby activating CD8+ T cells. wikipedia.org This is crucial for generating an immune response against tumors like those expressing MAGE-2, as the tumor antigens are initially external to the APC. frontiersin.org There are two main pathways for cross-presentation: the vacuolar pathway and the cytosolic pathway. mdpi.com
Vacuolar Pathway Dynamics
In the vacuolar pathway, exogenous proteins are taken up by the APC into endosomes or phagosomes. frontiersin.org Within these vesicles, the proteins are degraded by proteases, such as cathepsins. nih.gov The resulting peptides are then loaded onto MHC class I molecules that are recruited to these compartments. nih.gov This pathway is often considered to be independent of the TAP transporter. nih.gov
Studies on the cross-presentation of long peptides from other tumor antigens, like MAGE-A3, have shown that a vacuolar pathway is utilized by human dendritic cells. nih.govaai.org Interestingly, while the cross-presentation of a gp100-derived long peptide was TAP-independent, the presentation of a MAGE-A3-derived long peptide, although following a vacuolar route, was found to be indirectly dependent on TAP. nih.gov This dependency was attributed to the need for TAP to load HLA-A1 molecules with peptides in the endoplasmic reticulum, allowing them to traffic to the vacuole for peptide exchange. nih.gov This highlights the potential for complex and varied dynamics within the vacuolar pathway for MAGE family antigens.
Cytosolic Pathway and Proteasomal Processing
The cytosolic pathway involves the translocation of the exogenous antigen from the endosome or phagosome into the cytosol. wikipedia.orgmdpi.com Once in the cytosol, the MAGE-2 protein would be subject to the same degradation machinery as endogenous proteins, primarily the proteasome. mdpi.combmj.com The resulting peptides, including MAGE-2 (156-164), are then transported by TAP into the endoplasmic reticulum for loading onto newly synthesized MHC class I molecules. mdpi.comteachmephysiology.com Alternatively, peptides generated in the cytosol can be transported back into the phagosome for loading onto MHC class I molecules present there. wikipedia.org
The efficiency of this pathway can be influenced by factors that affect phagosome integrity and the export of antigens into the cytosol. mdpi.com This pathway ensures that the repertoire of peptides presented from an exogenous antigen closely mimics that of an endogenously expressed one, leading to a robust CD8+ T cell response. bmj.com
Transporter Associated with Antigen Processing (TAP) Function in MAGE-2 (156-164) Presentation
The Transporter Associated with Antigen Processing (TAP) is a critical component of the major histocompatibility complex (MHC) class I antigen presentation pathway. It is responsible for the translocation of cytosolic peptides into the endoplasmic reticulum (ER) for loading onto MHC class I molecules. However, specific research detailing the direct interaction and transport mechanism of the MAGE-2 (156-164) peptide by the TAP transporter is not extensively available in the public domain.
The processing and presentation of an antigen like MAGE-2 would theoretically follow the classical MHC class I pathway. This process begins with the degradation of the MAGE-2 protein by the proteasome in the cytoplasm into smaller peptides. For the MAGE-2 (156-164) epitope to be presented, it would need to be transported from the cytosol into the ER lumen. This is the primary role of the TAP transporter, a heterodimeric complex composed of TAP1 and TAP2 subunits.
The efficiency of TAP transport is influenced by the peptide's length and amino acid sequence, with a preference for peptides that are 8-16 amino acids in length and possess hydrophobic or basic residues at the C-terminus. The specific sequence of MAGE-2 (156-164) would determine its affinity for the TAP transporter.
While direct evidence for MAGE-2 (156-164) is lacking, studies on other MAGE family members, such as MAGE-A3, have shown that their presentation can be TAP-dependent. For instance, the cross-presentation of a long MAGE-A3 derived peptide was found to require TAP. This dependency was not for the direct transport of the final epitope but was essential for the proper folding and loading of MHC class I molecules in the ER.
It is also important to consider the existence of TAP-independent antigen presentation pathways. Some tumor antigens can be presented on MHC class I molecules without being transported by TAP. These alternative pathways can involve different cellular compartments and chaperones. Whether MAGE-2 (156-164) can utilize such a pathway is currently unknown.
Due to the limited specific data on MAGE-2 (156-164) and its interaction with the TAP transporter, a detailed analysis of research findings and data tables cannot be provided at this time. Further research is required to elucidate the precise mechanisms governing the TAP-mediated transport and presentation of the MAGE-2 (156-164) peptide.
T Cell Recognition and Activation by Mage 2 156 164 in Preclinical Models
Induction of MAGE-2 (156-164)-Specific Cytotoxic T Lymphocytes (CTLs)
The generation of a robust CTL response against tumor-associated antigens like MAGE-2 is a critical step in cell-based cancer immunotherapy. Preclinical research has focused on developing methods to effectively induce CTLs that can specifically recognize and eliminate cancer cells presenting the MAGE-2 (156-164) peptide.
In Vitro Primary Induction from Peripheral Blood Mononuclear Cells (PBMCs) of Healthy Donors
A key area of research involves the in vitro stimulation of peripheral blood mononuclear cells (PBMCs) from healthy donors to generate MAGE-2-specific CTLs. aacrjournals.org One simplified and efficient method involves co-culturing unseparated PBMCs with freshly isolated, peptide-pulsed PBMCs, which act as antigen-presenting cells. nih.govnih.gov This process is often enhanced by the addition of cytokines such as Interleukin-7 (IL-7) and the immunoadjuvant Keyhole Limpet Hemocyanin (KLH) during the primary culture. nih.govnih.gov
In a study focused on identifying MAGE-2-derived peptides that bind to the HLA-A24 molecule, researchers successfully induced peptide-specific CTLs from the PBMCs of healthy HLA-A24 positive donors. aacrjournals.org These in vitro-generated CTLs were capable of lysing not only target cells pulsed with the synthetic peptide but also HLA-A24 positive human carcinoma cells that endogenously express the MAGE-2 antigen. aacrjournals.org This demonstrates that it is possible to generate a functional anti-tumor CTL response from the peripheral blood of healthy individuals.
Preclinical Murine Model Studies on CTL Induction
Preclinical murine models are instrumental in evaluating the in vivo efficacy and safety of immunotherapeutic approaches before they are considered for human trials. google.com In the context of MAGE-2, these models have been used to study the induction of CTLs and their subsequent anti-tumor activity. For instance, in a murine glioma model, the depletion of regulatory T-cells (Tregs) using specific antibodies was shown to unleash a suppressed immune response against glioma-specific tumor antigens, leading to tumor rejection. nih.gov
Furthermore, combining Treg depletion with the administration of anti-CTLA-4 antibodies has been shown to further boost the response of glioma-specific CD4+ and CD8+ effector T-cells. nih.gov While not directly focused on MAGE-2 (156-164), these studies in murine models highlight the principles of overcoming immune suppression to enhance CTL responses against tumor antigens. The development of humanized mouse models, where components of the human immune system are introduced into immunodeficient mice, provides a more relevant platform for studying the induction and function of human CTLs against human tumor antigens like MAGE-2. nih.gov
T-Cell Receptor (TCR) Interactions with MAGE-2 (156-164)-MHC Complex
The interaction between the T-cell receptor (TCR) on a CTL and the peptide-MHC (pMHC) complex on a target cell is a pivotal event in the adaptive immune response. nih.gov The specificity and strength of this interaction determine the T-cell's ability to recognize and eliminate its target.
Avidity and Specificity of TCR Binding
The avidity of a TCR for its cognate pMHC complex is a critical determinant of T-cell activation. nih.gov High-avidity TCRs are generally more effective at recognizing and responding to low levels of antigen, which is often the case on tumor cells. nih.gov However, high-avidity T-cells that recognize self-antigens are often eliminated during T-cell development in the thymus to prevent autoimmunity. nih.govfrontiersin.org
The specificity of the TCR ensures that the immune response is directed only against cells presenting the specific target peptide, thereby minimizing damage to healthy tissues. nih.gov Research has shown that even a single TCR can recognize a vast number of different MHC-associated epitopes, a phenomenon known as cross-reactivity. frontiersin.org However, once a TCR engages with a specific pMHC, the likelihood of it reacting with another random peptide is significantly reduced. frontiersin.org
| Parameter | Description | Importance in T-Cell Response |
| TCR Affinity | The strength of the binding between a single TCR and a single pMHC complex. nih.gov | A key factor in determining the sensitivity of a T-cell to its target antigen. |
| TCR Avidity | The overall strength of the interaction between a T-cell and an antigen-presenting cell, involving multiple TCR-pMHC interactions. nih.gov | Crucial for triggering a robust and sustained T-cell response, especially against tumors with low antigen expression. |
| TCR Specificity | The ability of a TCR to discriminate between its cognate pMHC and other pMHC complexes. nih.gov | Essential for preventing off-target effects and autoimmune reactions. |
Co-receptor (CD8) Involvement in T-Cell Activation
The CD8 co-receptor, expressed on cytotoxic T-cells, plays a significant role in enhancing T-cell activation. frontiersin.org It binds to a non-polymorphic region of the MHC class I molecule, thereby stabilizing the interaction between the TCR and the pMHC complex. mdpi.comfrontiersin.org This stabilization is particularly important for T-cells with lower affinity TCRs. mdpi.com
The binding of CD8 to the MHC molecule also brings the lymphocyte-specific protein tyrosine kinase (Lck), which is associated with the cytoplasmic tail of CD8, into the proximity of the TCR complex. mdpi.com This facilitates the phosphorylation of key signaling molecules and initiates the downstream signaling cascade that leads to T-cell activation and the execution of its effector functions. nih.gov
CD8 Co-receptor Independent T-Cell Recognition
Interestingly, some high-avidity TCRs can mediate T-cell recognition and activation independently of the CD8 co-receptor. nih.govmedigene.comnih.gov This phenomenon occurs when the affinity of the TCR for the pMHC complex is sufficiently high to overcome the need for the stabilizing effect of CD8 binding. nih.gov
The ability to function without CD8 co-receptor engagement has significant implications for immunotherapy. It means that such a TCR, when engineered into T-cells, can be effective in both CD8+ cytotoxic T-cells and CD4+ helper T-cells. nih.govmedigene.comnih.gov This broadens the potential anti-tumor response, as CD4+ T-cells can contribute to tumor control through various mechanisms, including direct killing of tumor cells and the secretion of cytokines that support the activity of other immune cells. nih.gov Preclinical studies with a MAGE-A4 specific TCR have demonstrated that CD8-independent TCRs can lead to superior tumor control in vivo. nih.govmedigene.com
| Feature | CD8-Dependent Recognition | CD8-Independent Recognition |
| TCR Affinity Requirement | Can function with lower affinity TCRs | Requires high-avidity TCRs nih.gov |
| Role of CD8 | Stabilizes TCR-pMHC interaction and facilitates signaling mdpi.comfrontiersin.org | Not essential for T-cell activation nih.govmedigene.com |
| Activating T-Cell Subsets | Primarily CD8+ cytotoxic T-cells | Both CD8+ and CD4+ T-cells nih.govmedigene.comnih.gov |
| Therapeutic Potential | Standard for CTL-based therapies | Broader anti-tumor response by engaging multiple T-cell subsets nih.govmedigene.comnih.gov |
Functional Responses of MAGE-2 (157-166)-Specific T Cells
The activation of T cells upon recognition of the MAGE-2 (157-166) peptide presented by MHC class I molecules triggers a cascade of effector functions. These functions are critical for immune-mediated tumor destruction and are primarily evaluated in preclinical models through cytokine production assays and in vitro cytotoxicity experiments.
Upon successful recognition of their cognate peptide-MHC complex, antigen-specific T cells rapidly secrete a profile of cytokines that orchestrate the anti-tumor immune response. Key pro-inflammatory cytokines include Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and Tumor Necrosis Factor-alpha (TNF-α). immunologyresearchjournal.comfrontiersin.orgalmerja.com
In preclinical studies, the functional response of T cells to the MAGE-2 (157-166) peptide is frequently assessed by measuring cytokine release. Assays such as the ELISPOT (Enzyme-Linked Immunospot) and intracellular cytokine staining (ICS) are standard methods used to detect and quantify cytokine-producing cells at a single-cell level. sb-peptide.comsb-peptide.com For instance, the MAGE-A2 (157-166) peptide has been utilized to stimulate and analyze cytokine production from peripheral blood mononuclear cells (PBMCs) via ELISPOT assay. sb-peptide.com
In studies involving HLA-A*0201 transgenic mice, immunization with the MAGE-2 peptide YLQLVFGIEV induced a specific CTL response that was analyzed using TNF-release assays. The detection of TNF-α release serves as a direct indicator of T-cell activation and effector function. Similarly, IFN-γ secretion assays are a common method for detecting functional T-cell responses to MAGE-family peptide epitopes. ashpublications.org While detailed quantitative data on the levels of IFN-γ and IL-2 produced specifically in response to the MAGE-2 (157-166) peptide are limited in the reviewed literature, the use of these assays confirms that cytokine production is a critical measure of the functional response of T cells targeting this epitope. The production of IFN-γ is particularly important as it can upregulate MHC expression on tumor cells, potentially enhancing their recognition and lysis by CTLs. aacrjournals.org
A defining characteristic of cytotoxic T lymphocytes is their ability to directly kill target cells presenting the specific antigen. In preclinical settings, this is typically measured through in vitro cytotoxicity assays, such as the chromium-51 (B80572) (⁵¹Cr) release assay. researchgate.net
Research has demonstrated that T cells specific for the MAGE-2 (157-166) epitope can effectively lyse target cells in an antigen-specific and HLA-restricted manner. In a key preclinical study using HLA-A*0201/Kb transgenic mice, immunization with the MAGE-2 peptide YLQLVFGIEV reproducibly induced peptide-specific CTLs. Importantly, these CTLs were capable of lysing MAGE-2-positive melanoma cells, which indicates that the CTLs recognize the naturally processed and presented antigen on the surface of tumor cells.
This finding is supported by other reports confirming that CTLs elicited by stimulation with the MAGE-A2 (157-166) peptide could lyse tumor cells that express both HLA-A*02:01 and MAGE-A2. aacrjournals.orgsb-peptide.com These assays typically compare the lysis of several types of target cells:
Peptide-pulsed target cells: Cells that are artificially loaded with the synthetic MAGE-2 peptide.
MAGE-2+/HLA+ tumor cells: Cancer cells that endogenously express the MAGE-2 protein and the correct HLA restricting allele.
Control cells: Tumor cells that lack either MAGE-2 expression or the correct HLA allele, or are pulsed with an irrelevant peptide.
Significant lysis of the MAGE-2+/HLA+ tumor cells and peptide-pulsed targets, with minimal lysis of control cells, confirms the specificity and functional potency of the induced T cells.
| Effector Cells | Target Cells | Antigen Presentation | Key Finding | Reference |
|---|---|---|---|---|
| CTLs from HLA-A0201 transgenic mice immunized with YLQLVFGIEV peptide | Peptide-pulsed target cells | Exogenous | Reproducible induction of peptide-specific CTL response observed. | |
| CTLs from HLA-A0201 transgenic mice immunized with YLQLVFGIEV peptide | MAGE-2 positive melanoma cells | Endogenous | CTLs were capable of lysing MAGE-2 positive melanoma cells. | |
| CTLs from human PBMCs stimulated with YLQLVFGIEV peptide | Tumor cells expressing HLA-A2 and MAGE-2 | Endogenous | Elicited CTLs could lyse the MAGE-2+/HLA-A2+ tumor cells. | aacrjournals.orgsb-peptide.com |
Cytokine Production Profiles (e.g., IFN-γ, IL-2)
Analysis of T-Cell Repertoire Specificity to MAGE-2 (156-164) (Preclinical Focus)
The specificity of a T-cell response is dictated by the T-cell receptor (TCR), which recognizes a unique peptide-MHC complex. The collection of unique TCRs in an individual constitutes their T-cell repertoire, and its analysis can provide deep insights into the nature of an immune response. nih.govnih.gov
The successful induction of CTLs that specifically recognize the MAGE-2 (157-166) peptide and lyse MAGE-2-expressing tumor cells is, by itself, evidence of a specific T-cell repertoire capable of responding to this antigen. However, a more detailed preclinical analysis involves characterizing the TCRs of these responding T cells. Such analyses can include:
TCR Vβ Subfamily Analysis: Determining the distribution of different Vβ (variable beta) chains used by the antigen-specific T cells. A skewed or oligoclonal distribution can indicate a focused immune response to a dominant epitope. nih.gov
TCR Sequencing: High-throughput sequencing of the Complementarity-Determining Region 3 (CDR3) of the TCR α and β chains. The CDR3 is the most variable region and is critical for peptide recognition. Sequencing allows for the identification of specific public (shared between individuals) or private TCR clonotypes responding to the antigen. nih.gov
While the provided literature confirms the existence of functional T cells targeting the MAGE-2 (157-166) epitope, detailed molecular analyses of the specific TCR repertoire recognizing this peptide are not extensively described. Preclinical studies on other MAGE family antigens, such as MAGE-C2, have successfully isolated and sequenced multiple TCRs from responding patients. researchgate.netnih.gov These studies serve as a blueprint for how the specificity of the MAGE-2 response could be dissected. For example, researchers have isolated MAGE-C2-specific TCRs, transduced them into new T cells, and confirmed that the engineered T cells gain the ability to recognize the target antigen, produce cytokines, and kill tumor cells. researchgate.netnih.gov
In principle, the identification of high-avidity TCRs specific for the MAGE-2 (157-166)/HLA-A2 complex from the naïve or memory T-cell repertoire of healthy donors or responding patients is a key goal of preclinical research. nih.gov These TCRs represent valuable tools that could be used in TCR-engineered T-cell therapies, a strategy that redirects a patient's own T cells to recognize and attack cancer cells with high specificity. nih.gov
Preclinical Immunotherapeutic Strategies Utilizing Mage 2 156 164
Peptide Vaccine Design and Evaluation in Preclinical Models
The core of peptide-based cancer vaccines lies in their ability to stimulate the host's immune system, particularly cytotoxic T lymphocytes (CTLs), to recognize and eliminate tumor cells. nih.gov The MAGE-2 (156-164) peptide, with the sequence KMVELVHFL, is presented by the HLA-A*02:01 molecule, making it a target for CTLs. aai.org Another peptide from the same region, EYLQLVFGI (amino acids 156-164), has been identified as being presented by the HLA-A24 allele. aacrjournals.org The design and evaluation of vaccines using this epitope involve optimizing its formulation to maximize immune recognition and pairing it with powerful adjuvants to amplify the subsequent immune attack.
Optimization of Peptide Formulations for Enhanced Immunogenicity
To improve the effectiveness of peptide vaccines, various formulation strategies are explored in preclinical settings. These optimizations aim to protect the peptide from degradation, enhance its delivery to antigen-presenting cells (APCs), and ultimately increase its ability to provoke a robust immune response. nih.gov
One key consideration is the length of the peptide. While short peptides (8-11 amino acids) can directly bind to MHC class I molecules, they are often restricted to a single HLA type and may have limited immunogenicity. frontiersin.org In contrast, long peptides (LPs), typically 13-25 amino acids or more, require processing by APCs. This allows for the generation of multiple epitopes that can be presented on both MHC class I and class II molecules, thereby stimulating both CD8+ cytotoxic T cells and CD4+ helper T cells. nih.govhaematologica.org The stimulation of CD4+ T cells is crucial as they provide help to CD8+ T cells, leading to a more potent and durable anti-tumor response. haematologica.org A preclinical study on a MAGE-A2 long peptide (MAGE-A2-LP) demonstrated that it could be effectively loaded onto dendritic cells (DCs) to stimulate T cell proliferation and cytotoxicity against prostate cancer cell lines. nih.gov
Another optimization strategy involves modifying the peptide sequence itself. By substituting certain amino acids, "heteroclitic" peptides can be created that bind to the MHC molecule with higher affinity, leading to a more potent CD8+ T cell response and potentially breaking immune tolerance to the native antigen. frontiersin.org Furthermore, chemical modifications or conjugation to carrier molecules can enhance stability and immunogenicity. nih.gov For instance, linking peptides to lipid moieties to create lipopeptides can serve as a "built-in" adjuvant, enhancing uptake by APCs and stimulating immune pathways. peerj.com
Delivery systems such as liposomes and nanoparticles are also evaluated to protect peptides from enzymatic degradation and to target them to lymph nodes where immune responses are initiated. nih.gov
Table 1: Preclinical Formulation Strategies for MAGE-Family Peptide Vaccines
| Formulation Strategy | Description | Preclinical Findings/Rationale | Potential Application to MAGE-2 (156-164) |
| Long Peptides (LP) | Peptides longer than the minimal epitope (e.g., >20 amino acids) that require APC processing. | Stimulate both CD4+ and CD8+ T cells; can overcome HLA restriction. A MAGE-A2-LP was shown to activate T cells against prostate cancer cells. nih.govresearchgate.net | A long peptide incorporating the 156-164 sequence could induce a more comprehensive immune response by engaging CD4+ T-helper cells. |
| Heteroclitic Peptides | Peptides with modified amino acid sequences to enhance MHC binding affinity. | Can induce more potent CD8+ T cell responses and break immune tolerance. frontiersin.org | Modifications to the KMVELVHFL sequence could increase its binding to HLA-A*02:01, leading to stronger T-cell activation. |
| Lipopeptide Conjugates | Covalent linkage of the peptide to a lipid moiety (e.g., Pam2Cys). | Acts as a self-adjuvanting vaccine by engaging Toll-like receptors (TLRs) on APCs, enhancing immunogenicity without external adjuvants. peerj.comnih.gov | Conjugating MAGE-2 (156-164) to a lipid could simplify formulation and boost its potency. |
| Nanoparticle Delivery | Encapsulation or conjugation of peptides to nanoparticles (e.g., liposomes, polymeric NPs). | Protects peptide from degradation, improves delivery to APCs in lymphoid organs. nih.govmdpi.com | Formulating the MAGE-2 peptide in a nanoparticle system could increase its stability and targeting to dendritic cells. |
Impact of Adjuvants on MAGE-2 (156-164) Specific Immune Responses
Adjuvants are critical components of vaccine formulations that enhance the body's immune response to an antigen. bmj.com They work by stimulating innate immunity, which in turn shapes the adaptive response, leading to stronger and more durable T-cell activation. nih.gov The choice of adjuvant can significantly dictate the type and magnitude of the immune response.
Toll-Like Receptor (TLR) Agonists: These are potent immunostimulants that mimic molecular patterns of pathogens. mdpi.com
Poly-ICLC: A synthetic analog of double-stranded RNA, Poly-ICLC is a TLR3 agonist known to activate dendritic cells and promote the production of type I interferons and IL-12, driving a Th1-polarized T-cell response, which is ideal for anti-tumor immunity. nih.govbmj.com In clinical trials involving long peptide vaccines for other MAGE proteins, Poly-ICLC has been shown to enhance T-cell responses. bmj.com
CpG Oligodeoxynucleotides (CpG-ODN): These synthetic DNA sequences mimic bacterial DNA and are agonists for TLR9. They potently activate plasmacytoid dendritic cells and B cells, promoting a strong Th1 response. frontiersin.org
Monophosphoryl Lipid A (MPLA): A detoxified derivative of lipopolysaccharide (LPS), MPLA is a TLR4 agonist that supports the generation of Th1 immunity. nih.gov
Resiquimod (B1680535) (R848): An agonist for TLR7 and TLR8, resiquimod can activate multiple DC subsets and reduce the proliferation of regulatory T cells, further boosting anti-tumor immunity. bmj.com Preclinical studies support combining TLR3 and TLR7/8 agonists for synergistic effects. bmj.com
Other Adjuvant Classes:
Incomplete Freund's Adjuvant (IFA): An oil-in-water emulsion (e.g., Montanide ISA-51) that creates a "depot" at the injection site, allowing for the slow release of the antigen and prolonged exposure to the immune system. It is a common adjuvant used in cancer peptide vaccine trials. bmj.com
Saponins (e.g., QS-21): Derived from the bark of the Quillaja saponaria tree, QS-21 is known to elicit robust CD8+ T-cell and Th1 responses. nih.gov
Cytokines (e.g., GM-CSF): Granulocyte-macrophage colony-stimulating factor can be used as an adjuvant to promote the differentiation and maturation of dendritic cells, enhancing antigen presentation. nih.govresearchgate.net
Preclinical studies often involve screening a range of adjuvants to find the optimal combination for a specific peptide antigen to induce a potent and targeted immune response. frontiersin.org
Table 2: Adjuvants Evaluated in Preclinical MAGE-Family Peptide Vaccine Studies
| Adjuvant Class | Specific Example | Mechanism of Action | Preclinical Outcome with MAGE/Other Peptides |
| TLR Agonist | Poly-ICLC (TLR3) | Activates mDCs, promotes Th1 cytokines (IFN-β, IL-12). bmj.com | Enhanced T-cell and antibody responses to long peptide vaccines in human trials. bmj.com |
| TLR Agonist | Resiquimod (TLR7/8) | Activates pDCs and mDCs, reduces regulatory T cells. bmj.com | Synergistic activation of DCs when combined with TLR3 agonists in preclinical models. bmj.com |
| TLR Agonist | CpG-ODN (TLR9) | Activates pDCs and B-cells, induces Th1 response. frontiersin.org | Shown to be effective in preclinical glioblastoma models when injected intratumorally. |
| Emulsion | Montanide ISA-51 (IFA) | Creates an antigen depot for slow release and sustained immune stimulation. bmj.com | Supported magnitude and persistence of T-cell responses in human peptide vaccine trials. bmj.com |
| Cytokine | GM-CSF | Promotes DC maturation and function. researchgate.net | Used as an adjuvant in numerous cancer vaccine trials, including for MAGE-A and HER-2/neu peptides. nih.govfrontiersin.org |
Adoptive T-Cell Transfer Strategies in Preclinical Settings
Adoptive T-cell (ATC) therapy involves isolating, modifying, and expanding a patient's T cells outside the body (ex vivo) before reinfusing them to fight the cancer. For MAGE-2 (156-164), this approach focuses on generating a large army of T cells that are highly specific for this tumor antigen.
Ex Vivo Expansion of MAGE-2 (156-164)-Specific T Cells
A critical step for ATC therapy is the successful expansion of tumor-specific T cells to clinically relevant numbers. researchgate.net This process typically starts with peripheral blood mononuclear cells (PBMCs) from a donor. To expand T cells specific for MAGE-2 (156-164), the PBMCs are stimulated with the peptide. This can be done by pulsing APCs, such as dendritic cells, with the MAGE-2 peptide and then co-culturing them with the T cells. nih.gov
Protocols for ex vivo expansion are continuously optimized to improve the yield, functionality, and persistence of the final T-cell product. frontiersin.org This includes the use of specific cytokines like IL-2, IL-7, and IL-15 to support T-cell proliferation and survival, and the use of anti-CD3/CD28 antibodies to provide strong activation signals. nih.gov Another strategy to enhance the expansion of desired T cells is the depletion of regulatory T cells (Tregs), which can suppress the proliferation of effector T cells. researchgate.net The ultimate goal is to generate a T-cell product enriched in an early/intermediate memory phenotype, as these cells are associated with better long-term persistence and anti-tumor activity in vivo. researchgate.net
Genetic Engineering of T Cells (TCR-T Cells) for MAGE-2 (156-164) Specificity (Preclinical Design and Validation)
A more advanced ATC strategy involves genetically engineering a patient's T cells to express a T-cell receptor (TCR) that recognizes a specific tumor antigen. This overcomes the challenge of isolating and expanding rare, naturally occurring tumor-specific T cells. frontiersin.org
The process begins with the discovery of a high-avidity TCR that recognizes the MAGE-2 (156-164) peptide presented on HLA-A02:01. Such TCRs can be isolated from patients who have responded to cancer vaccines or from HLA-transgenic mice immunized with the peptide. aai.org For instance, in a preclinical study, a TCR against the MAGE-A3 peptide KVAELVHFL was isolated from immunized HLA-A0201 transgenic mice. This TCR was found to be cross-reactive, recognizing the MAGE-A2 peptide KMVELVHFL (the 156-164 epitope) with high avidity. aai.org
Once a potent TCR is identified, its α and β chain sequences are cloned into a viral vector (e.g., retrovirus or lentivirus), which is then used to transduce a patient's T cells. These engineered TCR-T cells can then recognize and kill tumor cells expressing the target antigen. aai.org
A critical part of preclinical development is extensive safety and potency testing. researchgate.netnih.gov
Potency Testing: The engineered T cells are tested for their ability to recognize and kill tumor cell lines expressing MAGE-2 and HLA-A*02:01 in 2D and 3D cell culture models. researchgate.netnih.gov This often involves measuring cytokine release (e.g., IFN-γ) and direct cytotoxicity.
Safety/Cross-reactivity Testing: A major risk of TCR-T cell therapy is "off-target" toxicity, where the engineered TCR recognizes similar peptides on healthy tissues. frontiersin.org Preclinical validation involves screening the TCR against a panel of normal human cells and testing for recognition of a library of similar peptides to identify potential cross-reactivities. researchgate.netnih.govaai.org For example, the MAGE-A3 TCR that recognized MAGE-2 was also tested against peptides from other MAGE family members to map its specificity. aai.org
Table 3: Preclinical Validation Steps for MAGE-2 (156-164) TCR-T Cells
| Validation Step | Purpose | Method | Example Finding/Rationale |
| TCR Discovery | Identify a high-avidity TCR specific for MAGE-2 (156-164) in the context of HLA-A02:01. | Immunize HLA-A0201 transgenic mice with the peptide and isolate reactive T-cell clones. aai.org | A TCR raised against MAGE-A3:112-120 was found to cross-react with MAGE-A2:112-120 (KMVELVHFL). aai.org |
| In Vitro Potency | Confirm that engineered T cells can effectively kill target tumor cells. | Co-culture of TCR-T cells with MAGE-2+/HLA-A2+ tumor cell lines; measure IFN-γ release and target cell lysis. aai.org | PBLs engineered with a MAGE-A3/A2 cross-reactive TCR secreted high levels of IFN-γ and showed potent cytolytic activity against tumor cells. aai.org |
| Affinity Enhancement | Modify the TCR sequence (e.g., in the CDR3 region) to improve functional avidity. | Site-directed mutagenesis of the TCR α or β chain. aai.org | A single amino acid substitution in the CDR3α of a MAGE-A3 TCR improved its functional avidity in both CD4 and CD8 T cells. aai.org |
| Cross-Reactivity Screen | Assess the risk of off-target toxicity against healthy tissues. | Screen TCR-T cells against a panel of normal human primary cells from various organs. researchgate.netnih.gov | A key safety step to prevent adverse events seen in other MAGE-A3 TCR trials due to unrecognized expression in normal tissues. frontiersin.org |
| Peptide Mimic Screen | Identify other peptides that could be recognized by the engineered TCR. | Test TCR-T cell reactivity against a database of known human peptides with sequences similar to MAGE-2 (156-164). researchgate.netnih.gov | Ensures high specificity for the intended target and minimizes the risk of off-target effects. |
Preclinical Models for Assessing MAGE-2 (156-164) Immunotherapy Efficacy
To evaluate the potential of MAGE-2 (156-164)-targeted immunotherapies before they move into human trials, various preclinical models are employed. These models aim to replicate aspects of human cancer and the immune system to predict both the effectiveness and potential toxicities of a new therapy.
HLA-Transgenic Mice: Since MHC molecules (called HLA in humans) are highly specific, standard mice cannot present human peptides to T cells. To overcome this, transgenic mice that express human HLA genes, such as HLA-A02:01, are used. aai.orggoogle.com These mice are invaluable for testing the immunogenicity of peptide vaccines and for generating and testing human-specific TCRs. For MAGE-2 (156-164), an HLA-A02:01 transgenic mouse would be the appropriate model to assess vaccine-induced T-cell responses and the anti-tumor efficacy of TCR-T cells. aai.org
Xenograft Models: These models involve implanting human tumor cells into immunodeficient mice (e.g., NSG mice). To test T-cell therapies, the mice are first engrafted with the human tumor and then treated with the ex vivo expanded or engineered T cells. harvard.edu This allows for the direct assessment of the anti-tumor activity of the immunotherapy in vivo. For MAGE-2, this would involve using a human cancer cell line that expresses both MAGE-2 and HLA-A*02:01.
Syngeneic Mouse Models with Engineered Antigens: In some cases, immunocompetent mice are used with mouse tumor cell lines that have been engineered to express the human MAGE-2 antigen and the relevant HLA molecule. This allows the therapy to be tested in the context of a fully functional mouse immune system, which can provide insights into factors like epitope spreading and the development of immune memory. nih.gov A designer DNA vaccine targeting multiple MAGE-A family members showed significant anti-tumor effects in a syngeneic mouse model of melanoma. nih.gov
In Vitro Human Cell Models: Before animal testing, extensive in vitro work is done using human cells. This includes stimulating T cells from healthy donors with the MAGE-2 (156-164) peptide to confirm its immunogenicity and using patient-derived tumor cells to test the killing capacity of specific T cells. aacrjournals.orgnih.gov The use of tools like APC-labeled tetramers containing the KMVELVHFL peptide allows for the precise detection and quantification of MAGE-2-specific T cells generated in these preclinical assays. acrobiosystems.com
Computational and Structural Biology of Mage 2 156 164
In Silico Epitope Prediction Algorithms for MAGE-2 (156-164)
The initial identification of potential T-cell epitopes from tumor antigens like MAGE-2 often begins with in silico prediction algorithms. researchgate.netnih.gov These computational tools screen protein sequences for short peptides that are likely to bind to specific MHC alleles, a critical step for T-cell recognition. nih.gov Various algorithms, including those based on quantitative matrices (QM), support vector machines (SVMs), and artificial neural networks (ANNs), are employed to predict these binding affinities. nih.govbsmiab.org
For the MAGE-2 protein, sequences are scanned for peptides that possess the appropriate anchor motifs for binding to particular HLA alleles. aacrjournals.org In the context of the MAGE-2 (156-164) peptide, prediction tools would have identified it as a potential binder to HLA-A24. nih.govaacrjournals.org The process typically involves scoring potential peptide binders based on the presence of specific amino acids at key positions within the peptide sequence that are known to interact with the binding groove of the MHC molecule. nih.govaacrjournals.org
Data-driven approaches are central to the success of these prediction methods. nih.gov They rely on large datasets of experimentally verified MHC-binding peptides to train their predictive models. nih.govplos.org Servers and software packages like IEDB (Immune Epitope Database), ProPred, and others provide platforms for these predictions. researchgate.net
The accuracy and reliability of in silico epitope prediction tools are paramount and are continuously validated against experimental data. frontiersin.orgnih.gov This validation process is crucial to ensure that the predicted epitopes are not just computational artifacts but have a real biological basis. For MAGE-A4, a related MAGE family member, candidate epitopes predicted by programs like BIMAS and SYFPEITHI were experimentally tested for their binding affinity to HLA-A*0201 molecules. nih.gov
In one study, peptides predicted to bind HLA-A*0201 were synthesized and their actual binding capacity and the stability of the peptide-HLA complex were measured using T2 cell-based assays. nih.gov The results showed a correlation between high prediction scores and strong binding affinity, although discrepancies can exist. For instance, a peptide with an intermediate predicted binding affinity showed weak stabilization of the HLA complex, highlighting the need for experimental validation. nih.gov Similarly, the efficacy of in silico tools in epitope prediction has been demonstrated by the confirmation of some reported epitopes from in vitro studies. researchgate.net
The development of novel bioinformatics tools like MatchTope, which predicts peptide similarity and potential cross-reactivity by analyzing the electrostatic potentials of peptide-MHC complexes, further underscores the importance of validating predictions with in vitro assay data. frontiersin.org
The identification of peptides that bind to the HLA-A24 allele is of significant interest, particularly in populations where this allele is common, such as in Japan. nih.govaacrjournals.org The process of identifying HLA-A24-binding motifs within the MAGE-2 protein involves screening its amino acid sequence for peptides that contain the specific anchor residues required for binding to the HLA-A24 molecule. aacrjournals.orgaacrjournals.org
Research has shown that the MAGE-2 (156-164) peptide, EYLQLVFGI, was identified as a high-affinity binder to HLA-A24 through a major histocompatibility complex (MHC)-binding assay. nih.govaacrjournals.org In a study, eight peptides from MAGE-2 were initially identified as potential HLA-A24 binders based on their sequence motifs. aacrjournals.org Subsequent binding assays confirmed that three of these peptides, including MAGE-2 (156-164), had high binding affinities. aacrjournals.org The ability of this peptide to induce specific cytotoxic T lymphocytes (CTLs) that can lyse HLA-A24 positive tumor cells expressing MAGE-2 further validates its significance. nih.govaacrjournals.org
The binding motif for HLA-A24 typically includes specific amino acids at positions 2 and 9 of the peptide. aacrjournals.org For example, tyrosine or phenylalanine at position 2 and isoleucine, leucine, phenylalanine, or tryptophan at the C-terminal position are considered favorable for HLA-A24 binding. aacrjournals.org
| Feature | Description | Reference |
| Peptide Sequence | EYLQLVFGI | nih.govaacrjournals.org |
| MHC Allele | HLA-A24 | nih.govaacrjournals.org |
| Binding Affinity | High | aacrjournals.org |
| Anchor Motif (Typical) | Position 2: Tyrosine (Y) or Phenylalanine (F) | aacrjournals.org |
| Anchor Motif (Typical) | Position 9: Isoleucine (I), Leucine (L), Phenylalanine (F), or Tryptophan (W) | aacrjournals.org |
Validation of Prediction Tools Against Experimental Data
Molecular Docking Simulations of MAGE-2 (156-164)-MHC Complexes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov In the context of MAGE-2 (156-164), docking simulations are employed to model the interaction between the peptide and the MHC class I molecule, such as HLA-A24. nih.govresearchgate.net These simulations provide insights into the binding mode and the key interactions that stabilize the peptide-MHC complex. researchgate.netnih.gov
The process involves generating a three-dimensional model of the HLA-A24 molecule and the MAGE-2 (156-164) peptide and then using a scoring function to evaluate the different possible binding poses. nih.govresearchgate.net The results of these simulations can help to rationalize the experimental binding data and to understand the structural basis of peptide-MHC recognition. nih.gov For instance, a docking simulation of a MAGE-A3 peptide with an HLA allele revealed the specific hydrogen bonds and hydrophobic contacts that contribute to the binding affinity. researchgate.net Such detailed interaction maps are crucial for understanding the specificity of the immune response.
Structural Analysis of MAGE-2 (156-164) Conformation within the MHC Binding Groove
The conformation of the MAGE-2 (156-164) peptide within the binding groove of the MHC molecule is a key determinant of its immunogenicity. nih.gov Structural analysis, often aided by molecular modeling and comparison to experimentally determined structures of other peptide-MHC complexes, reveals how the peptide's side chains are oriented. nih.govoup.com Peptides typically bind in an extended conformation within the MHC class I cleft. nih.gov
The binding groove of the MHC molecule contains several pockets (A-F) that accommodate the side chains of the peptide. plos.org The anchor residues of the peptide fit into specific pockets, providing the main source of binding affinity. nih.gov For the MAGE-2 (156-164) peptide, the tyrosine at position 2 and the isoleucine at position 9 are likely to serve as primary anchor residues, fitting into the B and F pockets of the HLA-A24 molecule, respectively. aacrjournals.org The conformation of the central part of the peptide can vary and may bulge out of the groove, making it accessible for T-cell receptor interaction. nih.gov This solvent-exposed surface of the peptide is critical for TCR recognition. oup.com
Computational Modeling of T-Cell Receptor (TCR) Interactions with MAGE-2 (156-164)-MHC
Understanding the interaction between the T-cell receptor (TCR) and the peptide-MHC (pMHC) complex is fundamental to immunology. nih.govresearchgate.net Computational modeling provides a powerful tool to study this trimolecular complex. nih.govarxiv.org These models aim to predict the binding affinity and specificity of a given TCR for the MAGE-2 (156-164)-HLA-A24 complex. frontiersin.org
Approaches to modeling TCR-pMHC interactions often rely on the known three-dimensional structures of similar complexes. nih.govresearchgate.net These methods take into account the conserved diagonal docking mode of the TCR onto the pMHC. nih.gov The complementarity-determining regions (CDRs) of the TCR, particularly the CDR3 loops, play a crucial role in recognizing the peptide and the surrounding MHC helices. nih.gov Modeling can help to identify the key residues on both the TCR and the pMHC that are involved in the interaction. This information is invaluable for the design of T-cell-based immunotherapies. frontiersin.org
Bioinformatics Approaches in MAGE-2 (156-164) Immunological Research
Bioinformatics is an integral part of modern immunological research, providing the tools and databases necessary to analyze the vast amounts of data generated. plos.orgiric.ca In the context of MAGE-2 (156-164), bioinformatics approaches are used at every stage of the research pipeline, from initial epitope prediction to the detailed analysis of TCR interactions. researchgate.netreddit.com
Databases such as the Immune Epitope Database (IEDB) are essential resources for collecting and analyzing experimental data on epitopes and their interactions with MHC molecules and TCRs. thno.org Bioinformatics tools are also used for sequence alignment, homology modeling, and the analysis of next-generation sequencing data from T-cell populations. iric.ca The integration of computational and experimental approaches, often referred to as computational immunology, is accelerating the pace of discovery in cancer immunotherapy. plos.org This synergy allows for the rational design of peptide-based vaccines and other immunotherapies targeting antigens like MAGE-2. nih.gov
Future Research Directions and Challenges in Mage 2 156 164 Preclinical Research
Optimization of MAGE-2 (156-164) Immunogenicity in Preclinical Models
A significant challenge in the development of MAGE-2 (156-164)-based therapies is its inherently weak immunogenicity. As a self-antigen, the immune system is often tolerant to it, hampering the generation of a robust and sustained anti-tumor response. frontiersin.org Future preclinical research must focus on strategies to break this tolerance and amplify the immune response against this peptide.
Key research directions include:
Adjuvant Development: Investigating novel adjuvants to be co-administered with the MAGE-2 (156-164) peptide is crucial. Adjuvants can enhance the activation of antigen-presenting cells (APCs), such as dendritic cells (DCs), leading to more effective T-cell priming. mdpi.comnih.gov The exploration of adjuvants that stimulate specific toll-like receptors (TLRs) or other pattern recognition receptors could significantly boost the peptide's immunogenicity.
Delivery Systems: The use of advanced delivery systems, such as nanoparticles, liposomes, or viral vectors, can protect the peptide from degradation and facilitate its targeted delivery to APCs. epfl.ch These systems can also be engineered to act as adjuvants themselves, further enhancing the immune response.
Peptide Modifications: Modifications to the MAGE-2 (156-164) peptide sequence, such as amino acid substitutions to improve binding to MHC class I molecules or to increase T-cell receptor (TCR) recognition, could enhance its immunogenic potential. However, any modifications must be carefully evaluated to avoid altering the peptide's specificity.
Comprehensive Preclinical Evaluation of Potential Immunological Cross-Reactivity of MAGE-2 (156-164)
While enhancing immunogenicity is essential, it also increases the risk of immunological cross-reactivity, where the elicited T-cells recognize and attack healthy tissues expressing similar peptide sequences. This can lead to significant off-tumor toxicities. nih.govnih.gov Therefore, a comprehensive preclinical assessment of potential cross-reactivity is a critical safety step.
Methods for evaluating cross-reactivity include:
In Silico Analysis: Computational tools can be used to screen the human proteome for peptides with sequence homology to MAGE-2 (156-164). researchgate.net This can help identify potential off-target tissues and organs.
In Vitro Screening: T-cells generated against MAGE-2 (156-164) in preclinical models should be tested against a wide panel of normal human cells and tissues to assess for any off-target recognition and cytotoxicity. nih.govresearchgate.net This includes screening against other members of the MAGE family to ensure specificity. researchgate.net
Advanced In Vivo Models: Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, can provide a more clinically relevant system to evaluate the potential for on-target, off-tumor toxicities in an in vivo setting.
Development of Advanced Preclinical Models for MAGE-2 (156-164) Immunotherapy Evaluation
The limitations of current preclinical models in predicting clinical outcomes for cancer immunotherapies are well-documented. epfl.ch The tumor microenvironment (TME) plays a crucial role in modulating immune responses, and many standard animal models fail to accurately replicate the complexity of the human TME. mdpi.comnih.gov
Future directions in preclinical model development include:
Humanized Mice: As mentioned above, humanized mice reconstituted with a human immune system are invaluable for assessing the efficacy and safety of MAGE-2 (156-164)-based immunotherapies in a more relevant context.
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is directly implanted into immunodeficient mice, can better preserve the heterogeneity and architecture of the original tumor. When combined with human immune system engraftment, these models offer a powerful platform for personalized immunotherapy evaluation.
Organoid Models: Three-dimensional organoid cultures derived from patient tumors can be co-cultured with immune cells to study the interactions between the tumor and the immune system in a high-throughput manner.
Integration of Multi-Omic Profiling Technologies in Preclinical Studies
To gain a comprehensive understanding of the molecular mechanisms underlying the response and resistance to MAGE-2 (156-164) immunotherapy, the integration of multi-omic profiling technologies is essential. nih.govnih.gov These technologies allow for the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of tumor cells and immune cells.
Applications of multi-omic profiling in preclinical research include:
Biomarker Discovery: Identifying predictive biomarkers that can distinguish patients who are likely to respond to MAGE-2 (156-164) therapy from those who are not.
Mechanism of Action: Elucidating the molecular pathways that are activated or inhibited by MAGE-2 (156-164)-targeted immunotherapy.
Resistance Mechanisms: Understanding how tumors evade the immune response and develop resistance to therapy, which can inform the development of combination strategies to overcome this resistance.
By addressing these future research directions and challenges, the scientific community can pave the way for the successful clinical translation of MAGE-2 (156-164)-based immunotherapies for the benefit of cancer patients.
Q & A
Q. What is the structural and functional characterization of MAGE-2 (156-164), and how is it validated experimentally?
MAGE-2 (156-164) is a peptide derived from the MAGE-A2 protein, identified as a tumor-associated antigen recognized by cytotoxic T lymphocytes (CTLs) in HLA-A1-positive melanoma patients. Structural validation typically employs techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to confirm peptide conformation and binding affinity to HLA-A1. Functional validation involves in vitro CTL assays using patient-derived T cells to assess antigen-specific lysis of target cells expressing the peptide . Researchers should cross-validate results using multiple methodologies (e.g., surface plasmon resonance for binding kinetics) to ensure reproducibility .
Q. What experimental models are appropriate for studying MAGE-2 (156-164)'s role in tumor immunology?
Key models include:
- Human melanoma cell lines (e.g., MZ2-MEL) expressing endogenous MAGE-A2 .
- Transfected cell lines (e.g., COS-7 cells) engineered to express HLA-A1 and pulsed with synthetic MAGE-2 (156-164) peptide for CTL activation assays.
- Xenograft mouse models humanized with HLA-A1 and adoptively transferred with antigen-specific T cells. Ensure models account for HLA restriction and tumor microenvironment variability .
Q. How is MAGE-2 (156-164) detected and quantified in biological samples?
Detection methods include:
- ELISPOT or flow cytometry for measuring IFN-γ secretion by activated CTLs.
- Mass spectrometry-based peptidomics to identify and quantify naturally processed peptides from tumor lysates.
- qPCR or RNA-seq to assess MAGE-A2 mRNA expression levels, complemented by immunohistochemistry for protein localization .
Advanced Research Questions
Q. How can researchers resolve contradictions in MAGE-2 (156-164)'s immunogenicity across different HLA subtypes or tumor types?
Contradictions may arise from differences in peptide processing, HLA binding stability, or T-cell receptor diversity. To address this:
- Perform comparative immunogenicity assays using HLA-A1 vs. non-A1 subtypes to isolate HLA-specific effects.
- Use altered peptide ligands (APLs) to test how sequence modifications impact T-cell recognition .
- Conduct meta-analyses of existing datasets to identify confounding variables (e.g., tumor mutational burden, co-expression of immune checkpoints) .
Q. What methodologies optimize epitope stability and delivery for MAGE-2 (156-164)-based vaccines?
Advanced strategies include:
- Lipid nanoparticle encapsulation or dendritic cell pulsing to enhance peptide stability and uptake.
- Molecular dynamics simulations to predict peptide-HLA interactions and guide epitope engineering.
- Adjuvant screening (e.g., TLR agonists) to boost CTL responses in preclinical models. Validate efficacy through longitudinal immune monitoring (e.g., tetramer staining for antigen-specific T cells) .
Q. How should researchers design studies to address heterogeneity in MAGE-2 (156-164) expression within tumors?
- Use single-cell RNA-seq or spatial transcriptomics to map intra-tumoral MAGE-A2 expression.
- Correlate peptide expression levels with clinical outcomes (e.g., survival, treatment response) using multivariate regression models.
- Incorporate patient-derived organoids to model inter-patient variability in antigen presentation .
Q. What statistical approaches are critical for analyzing MAGE-2 (156-164) datasets with small sample sizes?
- Apply Bayesian hierarchical models to account for variability in small cohorts.
- Use bootstrapping or permutation tests to assess the robustness of correlations (e.g., between peptide expression and CTL infiltration).
- Report effect sizes with 95% confidence intervals to avoid overinterpretation of underpowered studies .
Methodological Best Practices
- Data Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and include negative controls (e.g., irrelevant peptides) to validate assay specificity .
- Literature Synthesis : Systematically review existing studies using tools like PubMed’s MeSH terms (e.g., "MAGE-A2/immunology" AND "HLA-A1 Antigen") to identify knowledge gaps .
- Ethical Compliance : For clinical samples, adhere to data security guidelines (e.g., GDPR, HIPAA) and obtain informed consent for genetic analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
